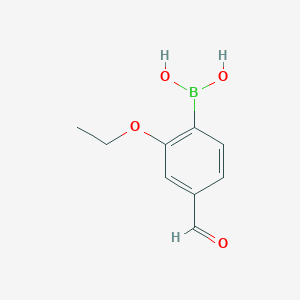
(2-Ethoxy-4-formylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxy-4-formylphenyl)boronic acid: is a boronic acid derivative characterized by the presence of an ethoxy group and a formyl group on a phenyl ring, which is further substituted with a boronic acid group. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
作用机制
Target of Action
The primary target of (2-Ethoxy-4-formylphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd-C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Result of Action
The result of the compound’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science .
生化分析
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often serving as inhibitors or activators
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of (2-Ethoxy-4-formylphenyl)boronic acid on these processes would need to be explored in future studies.
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4-formylphenyl)boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, 2-ethoxy-4-formylphenol, undergoes a borylation reaction using a boronic acid derivative such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures the production of high-purity boronic acid.
化学反应分析
(2-Ethoxy-4-formylphenyl)boronic acid: undergoes various types of reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The boronic acid group can undergo substitution reactions with various nucleophiles, leading to the formation of different boronic esters or boronic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Nucleophiles such as alcohols, amines, and water; mild to moderate reaction conditions.
Major Products Formed:
Carboxylic Acid: From oxidation of the formyl group.
Hydroxyl Group: From reduction of the formyl group.
Boronic Esters/Boronic Acids: From substitution reactions involving the boronic acid group.
科学研究应用
(2-Ethoxy-4-formylphenyl)boronic acid: has diverse applications in scientific research, including:
Chemistry: It is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to synthesize biaryls and other complex organic molecules.
Biology: The compound serves as a building block for the synthesis of various bioactive molecules, including enzyme inhibitors and pharmaceutical intermediates.
Medicine: It is utilized in the development of new drugs and therapeutic agents, particularly in the field of cancer research and treatment.
Industry: The compound finds applications in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
相似化合物的比较
3-Formylphenylboronic acid
4-Formylphenylboronic acid
2-Methoxy-4-formylphenylboronic acid
3-Methoxy-4-formylphenylboronic acid
属性
IUPAC Name |
(2-ethoxy-4-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-2-14-9-5-7(6-11)3-4-8(9)10(12)13/h3-6,12-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGCOAJUECHWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2955860.png)
![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2955861.png)
![4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2955862.png)

![2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2955865.png)


![2-[(1-Cyclohexanecarbonylpiperidin-4-yl)oxy]-5-fluoropyrimidine](/img/structure/B2955870.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2955873.png)

![7-(3-methoxypropyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955875.png)
